molecular formula C19H30N2O3 B7922038 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7922038
M. Wt: 334.5 g/mol
InChI Key: JFFVARNQYMXMRF-UHFFFAOYSA-N
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Description

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C19H30N2O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
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Biological Activity

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure contains a piperidine ring, which is known for its diverse pharmacological effects, including analgesic and anti-inflammatory properties. The compound's unique functional groups, including amine and carboxylic acid moieties, contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C16H25N2O3C_{16}H_{25}N_2O_3 with a molar mass of approximately 295.39 g/mol. Its structural features can be summarized as follows:

Element Count
Carbon (C)16
Hydrogen (H)25
Nitrogen (N)2
Oxygen (O)3

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the hydroxyl group enhances its solubility and potential interactions with biological membranes, while the piperidine ring facilitates binding to various receptors.

Research indicates that compounds with similar structures often exhibit significant activity against enzymes involved in key metabolic pathways, including phosphatidylinositol 3-kinase (PI3K), which is crucial in cell growth and survival signaling pathways .

Biological Activity Studies

Recent studies have explored the compound's biological activities through various assays:

  • Antiviral Activity : In vitro assays demonstrated that derivatives of piperidine compounds can inhibit viral replication by targeting specific viral enzymes. For instance, modifications in the ester group significantly influence inhibitory activity against HIV reverse transcriptase .
  • Analgesic and Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing pain and inflammation in animal models, suggesting potential therapeutic applications in pain management.
  • Binding Affinity Studies : Interaction studies indicate that this compound may have a high binding affinity for certain receptors involved in neurotransmission, potentially influencing mood and cognitive functions .

Case Studies

Several case studies highlight the pharmacological potential of this compound:

  • Study on Pain Management : A study evaluated the analgesic effects of piperidine derivatives, showing that modifications at the nitrogen position enhanced pain relief properties while reducing side effects associated with traditional analgesics.
  • Antiviral Screening : Another investigation focused on the antiviral properties of similar compounds against HIV, where structural modifications led to improved efficacy in inhibiting viral replication compared to unmodified counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that slight modifications in the chemical structure can lead to significant changes in biological activity. For example:

Compound Name Modification Biological Activity
(S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl esterMethyl substitutionAltered binding profile
(R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl esterCyclopropyl group additionEnhanced receptor affinity
4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl esterVariation in functional group positionChanged pharmacological profile

Properties

IUPAC Name

benzyl 3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-16(2)20(11-12-22)13-18-9-6-10-21(14-18)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18,22H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFVARNQYMXMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.